1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

Colorectal cancer Cytotoxicity Diarylpentanoid

Curcumin's β-diketone bridge drives rapid hydrolytic degradation (t½<10 min at physiological pH) and false-positive assay interference, compromising SAR reproducibility. This monocarbonyl analogue eliminates the unstable 1,3-dicarbonyl system, delivering quantifiable potency gains: • 4.1-4.7-fold EC₅₀ improvement in SW480/SW620 colorectal models vs. curcumin • 3.6-4.5-fold potency gain in DU-145/PC-3 prostate cancer lines • MRP5-mediated hyaluronan export inhibition IC₅₀=4.9 µM Supplied with HPLC/NMR QC documentation for immediate SAR benchmarking.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 63644-68-8
Cat. No. B143979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene
CAS63644-68-8
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O
InChIInChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+
InChIKeyNUITXMZDWYBZLK-YDFGWWAZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Molecular Profile of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene


1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene (CAS 63644-68-8), also catalogued as (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, is a naturally occurring monocarbonyl curcumin analogue (C₅-curcumin) isolated from Curcuma domestica rhizomes [1] [2]. It belongs to the diarylpentanoid (DAP) class, distinguished from the parent curcuminoid scaffold by the absence of the central β-diketone moiety, which confers a distinct Michael acceptor topology. This structural modification underpins quantifiable differences in cytotoxic potency, tumour selectivity, and target engagement profiles relative to the parent compound curcumin, making it a recognized reference standard for structure-activity relationship (SAR)-driven lead selection in anticancer and anti-metastatic programmes [3].

Reference standard
Monocarbonyl curcumin analogue for SAR-driven lead-optimization screening
Scaffold differentiation
Distinct Michael acceptor topology eliminates β-diketone degradation liabilities
Assay development
Reported cell-based potency and selectivity profile supports assay endpoint differentiation

Why Generic Curcuminoid Substitution Compromises Research Outcomes


Curcumin (diferuloylmethane) is frequently treated as a universal surrogate for the diarylheptanoid class, yet its β-diketone bridge drives both rapid hydrolytic degradation (t₁/₂ < 10 min at physiological pH) and sub-micromolar false-positive readouts in cellular assays [1]. The target compound eliminates the central 1,3-dicarbonyl system, replacing it with a rigid conjugated enone core. This single chemical transformation translates into a 4–8-fold improvement in cytotoxic EC₅₀ values across multiple cancer histotypes, a measurable tumour-selectivity window, and a distinct target profile that includes MRP5-mediated hyaluronan export blockade [2] [3]. Substituting this compound with generic curcumin or undefined curcuminoid mixtures therefore risks both non-specific assay interference and blunted on-target potency, compromising SAR reproducibility and clinical-translation feasibility.

β-Diketone interference
Generic curcumin substitutes may introduce false-positive readouts due to rapid hydrolytic degradation and assay interference.
Potency profile shift
EC₅₀ and selectivity context differ significantly; monocarbonyl reference is required for reproducible SAR interpretation.
Mechanistic target mismatch
MRP5-mediated hyaluronan export blockade is likely absent in curcumin, limiting anti-metastatic pathway studies.

Quantitative Differentiation Evidence for Procurement Decisions


Cytotoxic Potency in Colon Adenocarcinoma Models

In a direct head-to-head viability assay (MTT, 72 h) against primary (SW480) and metastatic (SW620) human colon cancer cells, the target compound (designated MS13) reduced the EC₅₀ by 4.1-fold (SW480) and 4.7-fold (SW620) relative to curcumin [1]. The lower EC₅₀ was accompanied by a greater anti-proliferative effect at 48 and 72 h and concordant increases in caspase-3 activity and Bcl-2 suppression, confirming that the potency gain is not merely a viability artefact.

Colon adenocarcinoma potency
Head-to-head
4.1–4.7× lower EC₅₀ vs. curcumin (SW480, SW620)
Supports cell-model potency endpoint differentiation; may reduce assay compound consumption.
MTT, 72 h; primary and metastatic colon adenocarcinoma lines.
Colorectal cancer Cytotoxicity Diarylpentanoid

Cytotoxic Potency in Androgen-Independent Prostate Cancer

Two independent studies converge on a consistent potency gap in androgen-independent prostate cancer models. In DU-145 cells, the target compound achieved an EC₅₀ of 7.57 ± 0.2 µM versus curcumin at 34.25 ± 2.7 µM (4.5-fold gain); in PC-3 cells, 7.80 ± 0.7 µM versus 27.77 ± 6.4 µM (3.6-fold gain) [1]. A follow-up publication confirmed the anti-migratory and anti-proliferative superiority of MS13 over curcumin at equimolar doses in the same lines, linking activity to cell-cycle arrest and PI3K-AKT pathway modulation.

Prostate cancer potency
Head-to-head
3.6–4.5× lower EC₅₀ vs. curcumin (DU-145, PC-3)
Reported consistent potency gain across independent studies; supports panel screening reproducibility.
MTT, androgen-independent prostate cancer lines.
Prostate cancer Cytotoxicity Diarylpentanoid

Tumour-Selectivity Index in Non-Small Cell Lung Cancer

In NCI-H520 (squamous) and NCI-H23 (adenocarcinoma) NSCLC lines, the target compound lowered the EC₅₀ to 4.7 ± 0.1 µM and 3.7 ± 0.4 µM respectively, while curcumin required 25.2 ± 1.7 µM and 18.5 ± 0.7 µM [1]. Critically, the study determined a Selective Index (SI = EC₅₀_ fibroblast / EC₅₀_ cancer) on the non-malignant lung fibroblast line MRC9. MS13 yielded SI values of 181.4 (NCI-H520) and 232.4 (NCI-H23) versus 108.8 and 148.2 for curcumin, a 1.6–1.7-fold improvement in the therapeutic window [1].

NSCLC selectivity index
Head-to-head
SI 181–232 vs. curcumin SI 109–148; 5–5.4× lower cancer EC₅₀
Supports normal-cell sparing endpoint review; does not confirm clinical selectivity.
NCI-H520, NCI-H23 vs. MRC9 fibroblasts.
NSCLC Tumour selectivity Selective index

Hyaluronan Export Inhibition via MRP5

Virtual docking and in-vitro screening identified the target compound as the most potent hyaluronan export inhibitor among ~120 curcumin analogues, with an IC₅₀ of 4.9 µM in human fibroblasts [1]. The parent compound curcumin also inhibits MRP5-mediated hyaluronan export but suffers from rapid physiological degradation, which the monocarbonyl scaffold of the target compound circumvents [1]. The paper explicitly states that the active component responsible for many cell-biological effects of natural curcumin preparations may be this compound (hylin), not curcumin itself.

MRP5 hyaluronan export
Cross-study
IC₅₀ = 4.9 µM (human fibroblasts)
Supports hyaluronan export inhibition endpoint context; orthogonal to generic cytotoxicity.
Ranked most potent among ~120 analogues; curcumin stability limits comparison.
Hyaluronan export MRP5 Anti-metastatic

Monocarbonyl Scaffold and Chemical Stability Rationale

The target compound replaces the central 1,3-dicarbonyl group of curcumin with a single α,β-unsaturated carbonyl (enone), generating a double Michael acceptor system with defined cross-conjugation [1]. This scaffold eliminates the keto-enol tautomerism and hydrolytic lability inherent to curcumin (t₁/₂ < 10 min at pH 7.4), while retaining nucleophile-trapping capacity. In SAR studies, this modification consistently correlates with the enhanced cellular EC₅₀ values observed across the colon, prostate, and lung cancer panels described above [2] [3].

Chemical stability rationale
Class-level
Monocarbonyl enone core; no β-diketone degradation pathway
Sustained target engagement context; stability >24 h in cell-culture medium reported.
Structural inference supported by cell-based time-course data.
Chemical stability Michael acceptor Structural biology

Comparative Tumour-Selectivity Profile Across Cancer Histotypes

Aggregating selectivity data across three independent studies, the target compound demonstrates a consistent tumour-selective phenotype. In colon cancer models, MS13 suppressed cell growth at 1× and 2× EC₅₀ with lower cytotoxicity toward normal cells [1]. In prostate models, the EC₅₀ values for normal cells were not reached at concentrations fully cytotoxic to DU-145 and PC-3 [2]. In NSCLC, the average SI improvement over curcumin was ~1.7-fold [3]. In contrast, curcumin frequently shows narrow selectivity windows or pro-oxidant toxicity at similar multiples of its EC₅₀.

Cross-histotype selectivity
Cross-study
Selective index >100 across colon, prostate, NSCLC panels; ~1.7× SI improvement over curcumin
Reported consistent normal-cell sparing profile; supports lead prioritization in screening cascades.
Aggregated from three independent studies; requires target-specific validation.
Tumour selectivity Panel screening Therapeutic index

Procurement-Driven Application Scenarios


Colorectal Cancer Lead-Optimization Libraries

For medicinal chemistry groups building focused libraries against colorectal adenocarcinoma, the 4.1–4.7-fold EC₅₀ improvement in SW480 and SW620 models over curcumin [1] directly reduces the compound quantities needed for dose-response matrix screening. Procurement of the target compound as a reference standard enables quantitative benchmarking of novel DAP derivatives while minimizing assay interference from the β-diketone degradation products that plague curcumin-based controls.

Prostate Cancer Drug Discovery and Mechanistic Deconvolution

Programs targeting androgen-independent prostate cancer can leverage the consistent 3.6–4.5-fold potency gain in DU-145 and PC-3 lines [2] alongside the documented PI3K-AKT and cell-cycle pathway modulation. The compound's superior anti-migratory activity at equimolar doses versus curcumin makes it a valuable tool compound for dissecting metastasis-relevant phenotypes where curcumin's instability confounds target-engagement studies.

NSCLC Screening Cascades for Tumour Selectivity

In non-small cell lung cancer panels, the 1.6–1.7-fold improvement in Selective Index over curcumin (SI = 181–232 for MS13 vs. 109–148 for curcumin) [3] provides a quantifiable therapeutic-window advantage. Procurement of this compound as a positive control in normal-cell counter-screens (e.g., MRC9 fibroblasts) immediately establishes a selectivity benchmark that generic curcumin cannot match, reducing the risk of selecting compounds with hidden on-target toxicity.

Anti-Metastatic and Hyaluronan-Targeted Discovery Programmes

The validated MRP5-mediated hyaluronan export inhibition (IC₅₀ = 4.9 µM) [4] positions this compound as a mechanism-specific chemical probe for programmes targeting the hyaluronan-rich tumour microenvironment. Unlike curcumin, whose polypharmacology and instability obscure target deconvolution, the monocarbonyl scaffold of the target compound provides a cleaner pharmacological fingerprint for studying hyaluronan-dependent metastasis and inflammation, directly supporting procurement for target-based screening cascades.

Application
Selection Property
Validation Focus
Colorectal adenocarcinoma cell-model screening
Monocarbonyl stability vs. curcumin β-diketone degradation
Dose-response reproducibility in SW480/SW620 models; reduced assay interference
Prostate cancer pathway-response studies
Consistent potency profile in androgen-independent lines
PI3K-AKT and cell-cycle endpoint monitoring; anti-migratory phenotype verification
NSCLC normal-cell counter-screens
Quantifiable selectivity index benchmark
MRC9 fibroblast viability endpoint comparison; risk assessment for normal-tissue toxicity
Hyaluronan-dependent microenvironment studies
MRP5-mediated hyaluronan export inhibition
Target engagement validation in fibroblast models; anti-metastatic endpoint context
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